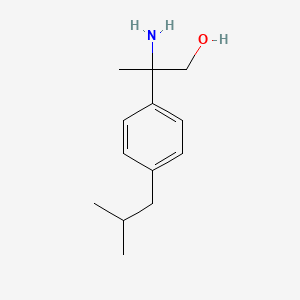
2-Amino-2-(4-isobutylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-isobutylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of ibuprofen using sodium tetrahydroborate in the presence of zwitterionic rhodium ν-tetraphenylborate and isopropyl alcohol in dichloromethane at 100°C for 22 hours . Another method involves the use of Dess-Martin periodane in dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(4-isobutylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Using reagents like Dess-Martin periodane or pyridinium chlorochromate in dichloromethane.
Reduction: Reduction of ibuprofen using sodium tetrahydroborate.
Substitution: Reactions with bromopentene in N,N-dimethyl-formamide under inert atmosphere.
Common Reagents and Conditions
Oxidation: Dess-Martin periodane, pyridinium chlorochromate.
Reduction: Sodium tetrahydroborate, zwitterionic rhodium ν-tetraphenylborate.
Substitution: Bromopentene, sodium hydride.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-2-(4-isobutylphenyl)propan-1-ol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(4-isobutylphenyl)propan-1-ol is not fully understood, but it is believed to exert its effects through interactions with specific molecular targets and pathways. As a derivative of ibuprofen, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: A widely used NSAID with anti-inflammatory, analgesic, and antipyretic properties.
2-(4-Isobutylphenyl)propan-1-ol: Another derivative of ibuprofen with similar chemical properties.
Uniqueness
2-Amino-2-(4-isobutylphenyl)propan-1-ol is unique due to its amino group, which may confer additional biological activity and reactivity compared to other derivatives of ibuprofen. This compound’s unique structure allows for diverse applications in scientific research and potential therapeutic uses.
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
2-amino-2-[4-(2-methylpropyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-10(2)8-11-4-6-12(7-5-11)13(3,14)9-15/h4-7,10,15H,8-9,14H2,1-3H3 |
Clave InChI |
UWEWKWUIFNNQNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13573464.png)
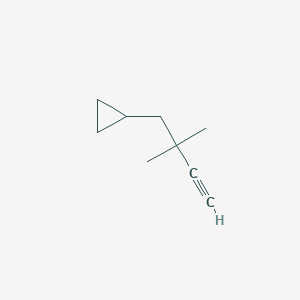
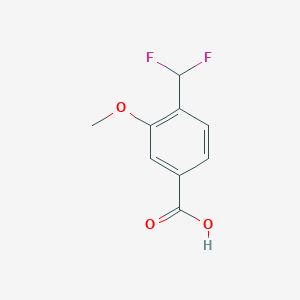
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13573473.png)
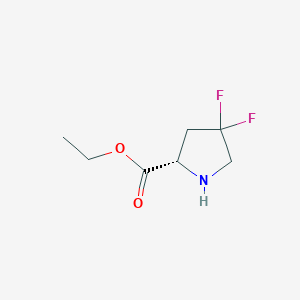
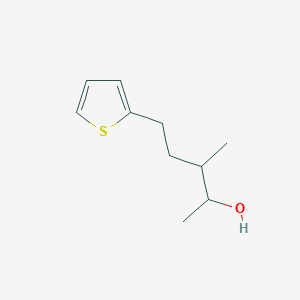

![2-{2-oxo-1H,2H,3H,4H-pyrimido[1,2-b]indazol-3-yl}acetic acid](/img/structure/B13573492.png)
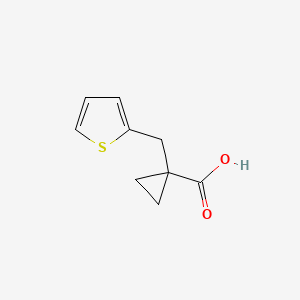
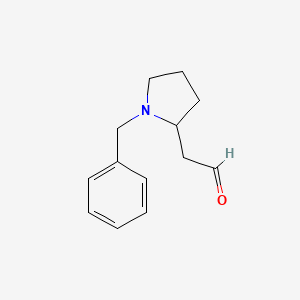
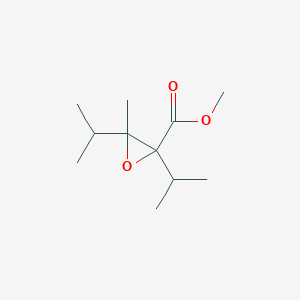
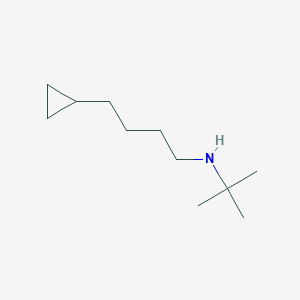
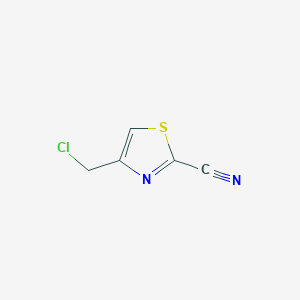
![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride](/img/structure/B13573539.png)
